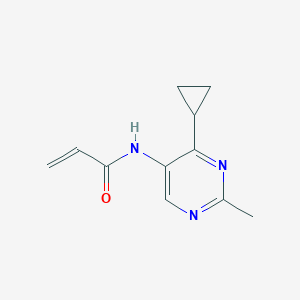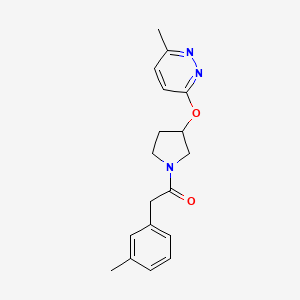
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a pyridazine ring, a pyrrolidine ring, and a tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or diesters under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated precursor.
Coupling with the Tolyl Group: The final step involves coupling the pyridazine-pyrrolidine intermediate with a tolyl group, often through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies might focus on its interaction with biological macromolecules and its potential as a lead compound for therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate specific biological pathways could make it a valuable tool in the development of new treatments.
Industry
Industrially, this compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用机制
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s structure suggests it might fit into the active site of enzymes or bind to receptor sites, altering their function and leading to a biological response.
相似化合物的比较
Similar Compounds
1-(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.
1-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone: Contains a chlorine substituent on the pyridazine ring.
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific combination of its functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with a variety of biological targets, making it a versatile compound in research and industry.
属性
IUPAC Name |
2-(3-methylphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)11-18(22)21-9-8-16(12-21)23-17-7-6-14(2)19-20-17/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJNSTZJHNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
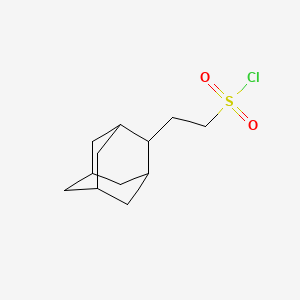
![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)
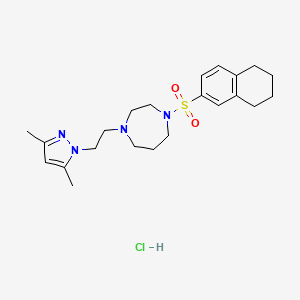
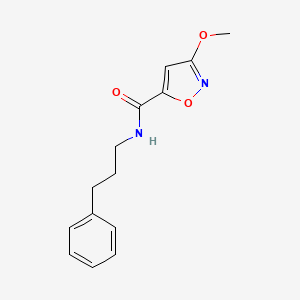
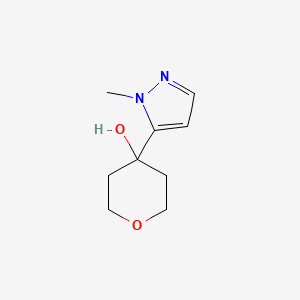
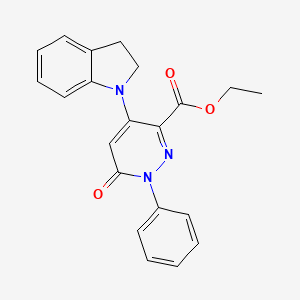
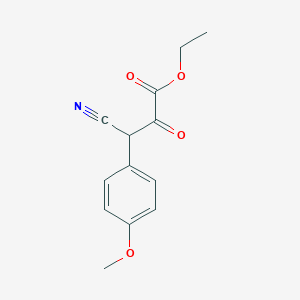
![2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2652642.png)
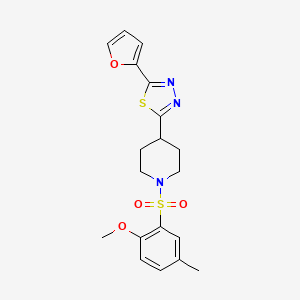
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)
![3,3-dimethyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)carbamoyl]butanoic acid](/img/structure/B2652648.png)
![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)
